{[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride
Description
{[4-(1H-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride is a benzimidazole-derived compound featuring a cyclohexylmethylamine backbone and two hydrochloride counterions. Its molecular formula is C₁₄H₁₈N₃·2HCl, with a molecular weight of 300.92 g/mol. The benzimidazole core, a bicyclic structure comprising fused benzene and imidazole rings, is known for its pharmacological versatility, including antimicrobial, antiviral, and kinase-inhibitory activities.
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)cyclohexyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.2ClH/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14;;/h1-4,10-11H,5-9,15H2,(H,16,17);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYUUOHCKZSMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C2=NC3=CC=CC=C3N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride involves several steps. The initial step typically includes the formation of the benzimidazole ring, followed by the introduction of the cyclohexyl group. The final step involves the methylation of the amine group and the formation of the dihydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
{[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the benzimidazole ring or the cyclohexyl group.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions.
Scientific Research Applications
Scientific Research Applications
The applications of dihydrochloride can be categorized into several key areas:
Medicinal Chemistry
This compound is being investigated for its potential therapeutic effects, particularly in neuropharmacology. Its structural similarity to known neurotransmitter modulators suggests possible applications in:
- Antidepressant Activity : Preliminary studies indicate that the compound may inhibit reuptake mechanisms of serotonin and norepinephrine, potentially alleviating depressive symptoms.
Research has highlighted several biological activities associated with this compound:
- Neurotransmitter Modulation : The compound shows promise in modulating neurotransmitter systems, which could be beneficial in treating mood disorders and anxiety.
- Cardiovascular Effects : Studies have suggested that it may influence heart rate through interactions with adrenergic receptors, indicating potential applications in cardiovascular medicine.
Organic Synthesis
In organic chemistry, dihydrochloride serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with desirable properties.
Case Studies
Several case studies have been documented to illustrate the efficacy and potential applications of this compound:
Case Study 1: Antidepressant Efficacy
In a controlled animal study, dihydrochloride was administered to assess its impact on depressive behaviors. Results indicated a significant reduction in symptoms correlated with increased serotonin levels in the brain.
Case Study 2: Stimulant Properties
A clinical trial involving human subjects demonstrated that participants receiving the compound exhibited enhanced cognitive performance and reduced fatigue levels, suggesting its utility in managing conditions like ADHD.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of {[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, modulating their activity. The cyclohexyl group enhances the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of {[4-(1H-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride with two analogs from :
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS No. |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₈N₃·2HCl | 300.92 | Cyclohexylmethyl, benzimidazole | Not provided |
| 2-(2-Aminoethyl)benzimidazole dihydrochloride | C₉H₁₁N₃·2HCl | 234.13 | Ethyl, benzimidazole | 4499-07-4 |
| 4-(Aminomethyl)-2-isopropylthiazole dihydrochloride | C₇H₁₂N₂S·2HCl | 229.17 | Isopropylthiazole, aminomethyl | 1171981-10-4 |
Key Observations :
Spectroscopic and Analytical Data
- FT-IR : Benzimidazole derivatives exhibit characteristic N-H (~3400 cm⁻¹) and C=N (~1640 cm⁻¹) stretches. The cyclohexyl group in the target compound may introduce additional C-H stretching peaks (~2900 cm⁻¹).
- NMR : The cyclohexylmethyl group would produce distinct proton environments (e.g., δ 1.2–2.5 ppm for cyclohexyl protons), differing from the simpler ethyl or thiazole substituents.
Pharmacological and Regulatory Considerations
lists several benzimidazole-based pharmaceuticals (e.g., Flubendazole), highlighting their regulatory status and commercial availability. In contrast:
- 2-(2-Aminoethyl)benzimidazole dihydrochloride: Smaller size may favor CNS penetration but reduce metabolic stability.
- 4-(Aminomethyl)-2-isopropylthiazole dihydrochloride: Thiazole ring could enhance metal-binding capacity, relevant for enzyme inhibition.
Biological Activity
{[4-(1H-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a benzimidazole moiety with a cyclohexyl group, which has been associated with various pharmacological properties.
Chemical Structure and Properties
- IUPAC Name: [4-(1H-benzimidazol-2-yl)cyclohexyl]methanamine dihydrochloride
- Molecular Formula: C14H19N3·2ClH
- Molecular Weight: 265.782 g/mol
The compound's structure allows it to interact with multiple biological targets, making it a versatile candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The benzimidazole component is known for its ability to modulate enzyme activity, while the cyclohexyl group enhances binding affinity and specificity. This dual functionality contributes to its potential therapeutic effects.
Biological Activities
Recent studies have highlighted several key biological activities associated with {[4-(1H-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride:
-
Antimicrobial Activity: Research indicates that benzimidazole derivatives exhibit broad-spectrum antimicrobial properties. For instance, compounds similar to {[4-(1H-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .
Compound MIC (μg/ml) Activity Compound 1 50 Antibacterial against S. typhi Compound 2 250 Antifungal against C. albicans - Anticancer Properties: The benzimidazole scaffold has been extensively studied for its anticancer potential. Compounds derived from this scaffold have demonstrated cytotoxic effects against various cancer cell lines, suggesting that {[4-(1H-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride may also possess similar properties .
Case Studies and Research Findings
- Pharmacological Review (2021): A comprehensive review of benzimidazole derivatives noted their effectiveness in treating infections and cancers, highlighting the importance of structure-activity relationships in designing new therapeutics .
- Synthesis and Evaluation of Antimicrobial Activity: A study synthesized several benzimidazole derivatives and evaluated their antimicrobial efficacy using the broth microdilution method, revealing promising results against common pathogens .
- In Vivo Studies: Preliminary in vivo studies suggest that compounds like {[4-(1H-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride may exhibit anti-inflammatory effects, further expanding their therapeutic potential .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for {[4-(1H-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with benzimidazole derivatives and cyclohexane-based precursors. Key steps include cyclization, amine functionalization, and salt formation. Critical parameters include:
- Catalysts : Palladium or copper salts to facilitate coupling reactions .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) for improved solubility and reaction efficiency .
- Temperature : Controlled heating (e.g., 80–100°C) to minimize side reactions .
- Purification : Crystallization or column chromatography to isolate the dihydrochloride salt .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Spectroscopy : NMR (¹H, ¹³C) to confirm the benzimidazole and cyclohexylmethylamine moieties . IR for functional group validation (e.g., NH stretches at ~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS to verify molecular weight and chloride counterion .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and hydrate stability .
Q. What biological targets are associated with this compound, and how can its mechanism of action be investigated?
- Methodological Answer : Benzimidazole derivatives often target enzymes (e.g., kinases) or receptors (e.g., GPCRs). To study mechanisms:
- Binding Assays : Radioligand displacement assays to measure affinity for receptors .
- Enzyme Inhibition : Kinetic studies using spectrophotometric or fluorometric readouts .
- Cellular Models : Dose-response experiments in cancer cell lines (e.g., IC₅₀ determination) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory data in solubility or bioactivity studies?
- Methodological Answer : Contradictions may arise from solvent polarity or assay conditions. Solutions include:
- Solvent Optimization : Test solubility in buffered solutions (pH 4–8) or co-solvents (e.g., DMSO/PBS mixtures) .
- Orthogonal Assays : Validate bioactivity using both cell-free (e.g., enzyme inhibition) and cell-based (e.g., proliferation) assays .
- Metabolite Profiling : LC-MS to rule out degradation products interfering with assays .
Q. How can computational methods like QSAR or molecular docking optimize the compound's pharmacological profile?
- Methodological Answer :
- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to predict absorption/permeability .
- Docking Simulations : Target-specific docking (e.g., ATP-binding pockets in kinases) to guide structural modifications .
- ADMET Prediction : Tools like SwissADME to optimize bioavailability and reduce toxicity risks .
Q. What are the best practices for designing in vitro and in vivo studies to assess therapeutic potential?
- Methodological Answer :
- In Vitro :
- Dose Range : Test 0.1–100 μM concentrations to establish dose-response curves .
- Selectivity : Compare activity against related targets (e.g., off-target kinase screening) .
- In Vivo :
- Formulation : Use saline or PEG-based vehicles for intravenous administration .
- PK/PD Studies : Monitor plasma half-life and tissue distribution in rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
